molecular formula C22H26BrN3O2 B2847017 3-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide CAS No. 921895-60-5

3-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Cat. No. B2847017
CAS RN: 921895-60-5
M. Wt: 444.373
InChI Key: LXVJCUHTBKQSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. It is a small molecule inhibitor of a protein called BCL-2, which is involved in regulating cell death.

Mechanism of Action

BCL-2 is a protein that plays a key role in regulating apoptosis. It prevents the activation of a protein called BAX, which is necessary for the initiation of apoptosis. 3-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide binds to BCL-2 and displaces BAX, allowing for the initiation of apoptosis in cancer cells.
Biochemical and physiological effects:
In addition to its effects on cancer cells, 3-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, and to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide in lab experiments is its specificity for BCL-2. This allows for targeted inhibition of this protein, without affecting other proteins involved in apoptosis. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 3-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide. One area of interest is its potential as a therapeutic agent for cancer. Clinical trials are currently underway to evaluate its efficacy in treating various types of cancer. Another area of interest is its potential as a tool for studying apoptosis and the role of BCL-2 in this process. Finally, there is interest in developing more potent and soluble analogs of this compound for use in experimental settings.

Synthesis Methods

The synthesis of 3-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide involves several steps. First, 2-(1-methylindolin-5-yl)-2-morpholinoethanol is reacted with 3-bromo-4-fluorobenzoyl chloride to form an intermediate. This intermediate is then treated with ammonia to form the final product, 3-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide.

Scientific Research Applications

3-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide has been studied extensively in the context of cancer research. BCL-2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis (cell death) in cancer cells. 3-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide has been shown to be a potent inhibitor of BCL-2 and has demonstrated efficacy in preclinical models of cancer.

properties

IUPAC Name

3-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26BrN3O2/c1-25-8-7-17-13-16(5-6-20(17)25)21(26-9-11-28-12-10-26)15-24-22(27)18-3-2-4-19(23)14-18/h2-6,13-14,21H,7-12,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVJCUHTBKQSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Br)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

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